phenacyl N,N-dimethylcarbamimidothioate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenacyl group, a dimethylcarbamimidothioate moiety, and a hydrochloride salt. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl N,N-dimethylcarbamimidothioate;hydrochloride typically involves the reaction of phenacyl bromide with N,N-dimethylthiourea in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then isolated and purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as titanium dioxide nanoparticles can enhance the reaction efficiency and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The phenacyl group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with amines or other nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, solvents such as ethanol and acetonitrile, and catalysts like titanium dioxide nanoparticles .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as thiazoles and quinoxalines, which are of significant interest in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenacyl N,N-dimethylcarbamimidothioate;hydrochloride involves its interaction with nucleophiles, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: A versatile intermediate used in the synthesis of heterocyclic compounds.
N,N-Dimethylthiourea: A reagent used in the synthesis of various sulfur-containing compounds.
Uniqueness
Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and form diverse products. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in organic synthesis .
Eigenschaften
IUPAC Name |
phenacyl N,N-dimethylcarbamimidothioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-13(2)11(12)15-8-10(14)9-6-4-3-5-7-9;/h3-7,12H,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODSOVHEICJGLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)SCC(=O)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)SCC(=O)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.